1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid
CAS No.: 2639445-17-1
Cat. No.: VC11532373
Molecular Formula: C26H30N2O4
Molecular Weight: 434.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid - 2639445-17-1](/images/no_structure.jpg)
Specification
CAS No. | 2639445-17-1 |
---|---|
Molecular Formula | C26H30N2O4 |
Molecular Weight | 434.5 g/mol |
IUPAC Name | 1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30) |
Standard InChI Key | VKONQGRMNMKJHF-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a [1,4'-bipiperidine] core, where two piperidine rings are connected via a single bond between the 1-position of one ring and the 4'-position of the other. The Fmoc group—a widely used amine-protecting group in solid-phase peptide synthesis (SPPS)—is attached to the nitrogen atom at the 1'-position of the bipiperidine system. A carboxylic acid moiety is situated at the 4-position of the second piperidine ring, enhancing the molecule’s potential for further functionalization or interaction with biological targets .
Key Structural Features:
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Bipiperidine backbone: Confers conformational rigidity and modulates pharmacokinetic properties.
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Fmoc group: Provides UV detectability and facilitates selective deprotection under mild basic conditions.
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Carboxylic acid: Enables coupling reactions or salt formation for improved solubility .
Molecular Formula and Weight
Based on analogous structures (e.g., Fmoc-piperidinecarboxylic acids), the molecular formula is inferred as C₃₂H₃₅N₃O₅, with a molecular weight of 565.64 g/mol . This estimation aligns with the addition of a second piperidine unit to known Fmoc-piperidine derivatives.
Comparative Analysis of Related Compounds:
Synthesis and Functionalization
Synthetic Pathways
The synthesis of 1'-Fmoc-[1,4'-bipiperidine]-4-carboxylic acid likely involves multi-step organic reactions:
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Bipiperidine Formation: Coupling of two piperidine units via reductive amination or nucleophilic substitution.
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Fmoc Protection: Introduction of the Fmoc group using N-Fmoc-chloroformate under basic conditions .
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Carboxylic Acid Introduction: Oxidation of a methylene group or hydrolysis of a nitrile/ester precursor at the 4-position .
Critical Reaction Conditions:
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Fmoc Deprotection: Typically achieved with piperidine in dimethylformamide (DMF), though this step would precede further functionalization of the bipiperidine core .
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Coupling Reactions: Carbodiimide-based agents (e.g., EDC/HOBt) may facilitate amide bond formation at the carboxylic acid site .
Analytical Characterization
While experimental data for the target compound are scarce, analogous Fmoc-piperidine derivatives exhibit characteristic spectroscopic properties:
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¹H NMR: Signals at δ 7.3–7.8 ppm (aromatic Fmoc protons), δ 4.2–4.4 ppm (Fmoc methylene), and δ 1.2–3.5 ppm (piperidine protons) .
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HPLC: Retention times influenced by the bipiperidine backbone’s hydrophobicity .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in aqueous solutions due to the hydrophobic Fmoc group but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: Susceptible to base-induced Fmoc cleavage; storage at −20°C under inert atmosphere is recommended .
Thermal Properties
Analogous Fmoc-piperidinecarboxylic acids exhibit melting points between 149–177°C, suggesting similar thermal behavior for the target compound .
Applications in Research
Role in Peptide Mimetics
The bipiperidine scaffold mimics proline’s conformational constraints in peptides, potentially enhancing metabolic stability and target binding. The Fmoc group’s UV activity (λₐᵦₛ ~267 nm) aids in reaction monitoring during SPPS .
Drug Discovery
Bipiperidine derivatives are explored as:
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Kinase inhibitors: Rigid structures improve selectivity for ATP-binding pockets.
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GPCR modulators: Conformational restriction optimizes receptor-ligand interactions .
Case Study: Fmoc-Piperidine Libraries
Screening of Fmoc-piperidinecarboxylic acid derivatives has identified leads for anticancer and anti-inflammatory agents, underscoring the target compound’s potential .
Challenges and Future Directions
Synthetic Complexity
The steric bulk of the bipiperidine-Fmoc system may complicate coupling reactions, necessitating optimized protocols.
Biological Evaluation
In vitro and in vivo studies are required to validate the compound’s pharmacokinetic and safety profiles.
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